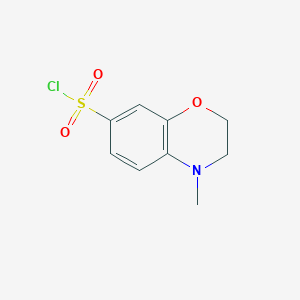

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZDBIEDQALFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380049 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-93-6 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Introduction

This compound is a bespoke chemical entity of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a benzoxazine scaffold fused with a reactive sulfonyl chloride moiety, presents a versatile platform for the synthesis of novel sulfonamide derivatives. The benzoxazine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonyl chloride group, a key functional handle, allows for facile reaction with a plethora of nucleophiles, enabling the generation of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and reactivity profile, offering researchers and drug development professionals the foundational knowledge required for its effective utilization in their scientific endeavors.

Chemical Structure and Identifiers

The unique arrangement of the benzoxazine ring system coupled with the sulfonyl chloride functional group dictates the compound's chemical behavior and potential applications.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Synthesis and Reactivity

A robust synthetic route and a predictable reactivity profile are essential for the practical application of this compound.

Proposed Synthesis

A plausible and efficient two-step synthesis can be envisioned starting from the commercially available 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

-

Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine. This precursor can be synthesized via a Mannich-like condensation reaction of N-methyl-2-aminophenol, and paraformaldehyde.

-

Step 2: Chlorosulfonation. The synthesized 4-methyl-3,4-dihydro-2H-1,4-benzoxazine can then be subjected to chlorosulfonation using chlorosulfonic acid. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions. The sulfonyl chloride group is expected to direct to the para position of the aniline nitrogen due to steric hindrance at the ortho positions.

Figure 3: Proposed Synthesis Workflow

Reactivity

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent building block for combinatorial chemistry.

-

Reaction with Amines: It will react with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Reaction with Alcohols: In the presence of a base, it will react with alcohols to yield sulfonate esters.

-

Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid. [1][2]This necessitates the use of anhydrous solvents and reaction conditions.

Stability and Storage

Aryl sulfonyl chlorides are known to be sensitive to moisture and can degrade over time, especially when exposed to light and elevated temperatures. [1][2]Discoloration (often yellowing) can be an indication of decomposition. [3]For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Experimental Protocols

The following protocols provide a framework for the experimental determination of key physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a reliable approach for determining the thermodynamic solubility of a compound. [4] Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., dichloromethane, acetonitrile, ethyl acetate, toluene)

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (0.22 µm, PTFE)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of the compound to a known volume of each solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in the shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: Allow the vials to stand undisturbed for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it into a clean vial to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or g/100 mL.

Protocol for LogP Determination

The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. [5][6][7] Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.

-

Equilibration: Cap the tube and vortex it for several minutes to ensure thorough mixing and partitioning. Then, centrifuge the tube to achieve complete phase separation.

-

Quantification: Carefully remove an aliquot from the aqueous phase and analyze its concentration using a suitable and pre-calibrated analytical method.

-

Calculation: The concentration in the octanol phase can be determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Safety, Handling, and Storage

Due to the reactive nature of the sulfonyl chloride group, appropriate safety measures must be strictly adhered to.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [3]* Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [3][4]Avoid contact with skin and eyes. [4]Prevent exposure to moisture to avoid decomposition and the release of corrosive hydrogen chloride gas. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. [7]

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. Its physicochemical properties, characterized by a reactive sulfonyl chloride group on a benzoxazine scaffold, offer a versatile platform for the generation of diverse sulfonamide libraries. A comprehensive understanding of its properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

sulphuryl chloride - Sdfine. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

logP - octanol-water partition coefficient calculation - Molinspiration. (URL: [Link])

-

Introduction to log P and log D measurement using PionT3 - Pion Inc. (URL: [Link])

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])

-

This compound. (URL: [Link])

-

This compound. (URL: [Link])

-

This compound. (URL: [Link])

-

FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate. (URL: [Link])

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. (URL: [Link])

-

Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of a robust synthetic route for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry. The synthesis is presented with a focus on scientific integrity, detailing the mechanistic underpinnings of each reaction step and providing a validated, step-by-step experimental protocol. This document is designed to be a practical resource for laboratory scientists, offering insights into reaction optimization, safety considerations, and characterization of the target compound and its precursors.

Introduction: The Strategic Importance of the Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its unique conformational and electronic properties make it a valuable scaffold in the design of novel therapeutic agents. The specific derivative, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, serves as a foundational building block, and the introduction of a sulfonyl chloride group at the 7-position provides a chemically versatile handle. This functional group is an excellent electrophile, readily undergoing reactions with a variety of nucleophiles to generate diverse libraries of sulfonamides, sulfonates, and other sulfur-containing compounds, which are of significant interest in drug discovery programs.

A Validated Synthetic Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence commencing with readily available starting materials. The selected route is designed for scalability, reproducibility, and high purity of the final product.

The overall synthetic strategy is depicted below:

Figure 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

The initial step involves the construction of the core benzoxazine ring system. While classical methods often involve a Mannich-like condensation with formaldehyde and a primary amine, an alternative and effective route proceeds via N-alkylation and subsequent intramolecular cyclization.[1]

Causality of Experimental Choices: The use of a dihaloalkane, such as 1,2-dichloroethane, in the presence of a base like potassium carbonate, facilitates a tandem reaction. The base deprotonates the phenolic hydroxyl group of 2-aminophenol, creating a potent nucleophile that initiates an SN2 reaction with one of the electrophilic carbons of 1,2-dichloroethane. The subsequent intramolecular cyclization, driven by the proximity of the amino group, forms the stable six-membered heterocyclic ring.

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminophenol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

To this stirred suspension, add 1,2-dichloroethane (1.2 eq.) dropwise at ambient temperature.

-

Heat the reaction mixture to reflux (80-90 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Part 2: Sulfonation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

This critical step introduces the sulfonic acid functionality onto the aromatic ring via an electrophilic aromatic substitution reaction.[2][3]

Mechanistic Rationale: The benzoxazine ring is activated towards electrophilic attack. Chlorosulfonic acid serves as a potent sulfonating agent, generating the highly electrophilic sulfur trioxide (SO₃) in situ. The electron-rich aromatic ring attacks the SO₃, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores aromaticity and yields the sulfonic acid. The substitution is directed to the 7-position due to the ortho, para-directing effects of the ether and amino functionalities.

Step-by-Step Protocol:

-

In a clean, dry flask, place 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) and cool to 0 °C using an ice-water bath.

-

With vigorous stirring, slowly and carefully add chlorosulfonic acid (3.0-4.0 eq.) dropwise, maintaining the internal temperature below 10 °C. (CAUTION: This reaction is highly exothermic and liberates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment).

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to afford 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid.

Part 3: Chlorination of the Sulfonic Acid

The final transformation converts the sulfonic acid into the desired sulfonyl chloride, a more versatile synthetic intermediate.[4][5]

Underlying Chemistry: Thionyl chloride (SOCl₂) is the reagent of choice for this conversion. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen onto the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to furnish the sulfonyl chloride. The addition of a catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent electrophile.

Step-by-Step Protocol:

-

Suspend the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid (1.0 eq.) in an excess of thionyl chloride (5.0-10.0 eq.).

-

Add a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux (approximately 76 °C) for 2-4 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.[6]

Data and Characterization Summary

The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | 149.19 | 70-85% | Off-white solid |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid | C₉H₁₁NO₄S | 229.25 | 85-95% | White solid |

| This compound | C₉H₁₀ClNO₃S | 247.70 | 80-90% | White to pale yellow solid[6] |

Analytical Methods for Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic S=O stretches of the sulfonyl chloride.

Critical Safety Considerations

The described synthetic sequence involves the use of hazardous chemicals that necessitate strict adherence to safety protocols.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All handling must be conducted in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

Thionyl Chloride: A corrosive and lachrymatory liquid that reacts with moisture to produce toxic gases (HCl and SO₂). It must be handled exclusively in a fume hood.

-

General Laboratory Practice: Ensure adequate ventilation for all procedures. All personnel should be equipped with and trained in the use of appropriate PPE. Emergency eyewash and shower stations should be readily accessible.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The provided step-by-step protocols, grounded in established chemical principles, offer a practical framework for the successful synthesis of this important building block. The versatility of the final product as a synthetic intermediate underscores its value in the ongoing quest for novel and effective therapeutic agents.

References

-

Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. (2021-04-13). [Link]

-

Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. (2025-04-30). [Link]

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. (2021-04-28). [Link]

-

Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. The Journal of Organic Chemistry - ACS Publications. (2024-01-29). [Link]

-

(PDF) Chlorosulfonation of N-Arylmaleimides. ResearchGate. (2025-08-06). [Link]

-

(A) Conversion of sulfonate to sulfonylchloride with thionylchloride at... Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules - ACS Publications. [Link]

-

4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. PubChem. [Link]

- US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

-

Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. Analyst (RSC Publishing). [Link]

- US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.

-

Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Request PDF - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 6. This compound | CAS: 368869-93-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

This technical guide provides a comprehensive analysis of the reactivity profile of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical behaviors of this versatile reagent, with a particular focus on its application in the synthesis of sulfonamides. The insights provided herein are grounded in established principles of organic chemistry and supported by authoritative references to guide practical laboratory applications.

Introduction: A Moiety of Pharmaceutical Significance

This compound is a bespoke chemical entity featuring a sulfonyl chloride group appended to a benzoxazine scaffold. The benzoxazine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of the sulfonyl chloride group at the 7-position renders it a highly valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives. Sulfonamides are a cornerstone of modern pharmacotherapy, with applications ranging from antimicrobial to anticonvulsant and anti-inflammatory agents.[1] The title compound, with its CAS Number 368869-93-6 and molecular formula C₉H₁₀ClNO₃S, presents a unique combination of a reactive electrophilic center and a pharmaceutically relevant heterocyclic system.[2][3]

Core Reactivity Profile: The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This renders the sulfur atom susceptible to nucleophilic attack, making the compound an excellent sulfonating agent.

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine ring system, while being a significant contributor to the overall molecular architecture and potential biological activity of its derivatives, exerts a moderate electronic influence on the reactivity of the sulfonyl chloride group. The nitrogen and oxygen atoms in the oxazine ring are electron-donating through resonance, which can slightly modulate the electrophilicity of the sulfonyl chloride. However, the primary determinant of reactivity remains the inherent nature of the sulfonyl chloride functional group.

The principal and most widely exploited reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a robust and versatile method for constructing the sulfonamide functional group, a key component in numerous pharmaceutical agents.[4][5]

Key Synthetic Application: Sulfonamide Formation

The synthesis of sulfonamides from this compound and an amine is a cornerstone of its application in drug discovery and development. The general transformation is outlined below:

Caption: General scheme for sulfonamide synthesis.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base to drive the reaction to completion and prevent the protonation of the starting amine.[4]

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This section provides a detailed, self-validating protocol for the synthesis of a representative sulfonamide, N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.[6] An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DCM is a good solvent for both reactants and is relatively unreactive.

-

-

Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).

-

Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation of the benzylamine and driving the equilibrium towards the product.[4] Dropwise addition at low temperature helps to control the exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Causality: TLC is a rapid and effective technique to monitor the disappearance of the limiting reactant and the appearance of the product, ensuring the reaction has gone to completion.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Causality: The HCl wash removes excess triethylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any unreacted starting material or product during concentration.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Causality: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as sulfonamides, from unreacted starting materials and byproducts.

-

Quantitative Data and Characterization

The following table summarizes representative data for the synthesis of N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈N₂O₃S |

| Molecular Weight | 318.39 g/mol |

| Appearance | White to off-white solid |

| Yield | 85-95% (representative) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 4.30 (t, J = 4.5 Hz, 2H, -OCH₂-), 4.20 (d, J = 5.0 Hz, 2H, -NCH₂Ph), 3.40 (t, J = 4.5 Hz, 2H, -NCH₂-), 2.95 (s, 3H, -NCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.0, 138.5, 136.0, 130.0, 129.0, 128.5, 128.0, 125.0, 120.0, 115.0, 65.0, 51.0, 48.0, 40.0 |

Note: The NMR data presented is a plausible representation for the target sulfonamide, based on typical chemical shifts for similar structures.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: The compound is likely corrosive and can cause severe burns. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to produce corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the construction of pharmaceutically relevant sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl chloride group, allowing for efficient reaction with a wide range of nucleophiles, most notably amines. The experimental protocol detailed in this guide provides a robust and well-rationalized method for the synthesis of sulfonamide derivatives. By understanding the core reactivity profile and adhering to safe handling practices, researchers can effectively utilize this compound to advance their drug discovery and development programs.

References

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]

-

This compound. Aladdin Scientific. Available at: [Link]

-

This compound. Molbase. Available at: [Link]

-

Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. Available at: [Link]

Sources

- 1. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 368869-93-6 [matrix-fine-chemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to Benzoxazine Sulfonyl Chloride Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the synthesis, biological evaluation, and therapeutic promise of a compelling class of hybrid molecules: benzoxazine sulfonyl chloride derivatives and their sulfonamide analogues. The benzoxazine core, a privileged scaffold, is renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The versatility of the benzoxazine ring system allows for extensive chemical modification, making it an attractive template for the development of novel therapeutic agents.[1][5]

Concurrently, the sulfonyl chloride group and its resulting sulfonamides represent a cornerstone of medicinal chemistry.[6] Sulfonamides are integral to a wide array of clinically approved drugs, including antibacterial agents, diuretics, and hypoglycemics, owing to their ability to mimic transition states of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[7] The incorporation of a sulfonyl chloride functional group onto the benzoxazine scaffold, therefore, presents a powerful strategy for generating novel chemical entities with enhanced or unique pharmacological profiles. This guide provides a comprehensive overview of the synthetic pathways to these derivatives, a detailed examination of their biological activities with a focus on antimicrobial and anticancer applications, and an analysis of their structure-activity relationships.

Synthetic Strategies and Methodologies

The synthesis of benzoxazine sulfonyl chloride derivatives typically involves a multi-step approach, beginning with the construction of the benzoxazine core, followed by sulfonation and subsequent derivatization.

Core Synthesis of the Benzoxazine Scaffold

A prevalent and efficient method for the synthesis of the 2H-benzo[b][1][4]oxazin-3(4H)-one core involves the reaction of a 2-aminophenol with chloroacetic acid.[1] This initial step forms the foundational heterocyclic structure.

A general synthetic pathway is outlined below:

Caption: General synthesis of the 2H-benzo[b][1][4]oxazin-3(4H)-one core.

Introduction of the Sulfonyl Chloride Moiety

The subsequent and critical step is the introduction of the sulfonyl chloride group onto the benzoxazine ring. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.[1] The position of sulfonation can be influenced by the existing substituents on the benzoxazine ring.

Caption: Synthesis of benzoxazine sulfonamides from the corresponding sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of a Representative Benzoxazine Sulfonamide

The following protocol outlines a general procedure for the synthesis of a 2H-benzo[b]o[1][4]xazin-3(4H)-one based sulfonamide derivative, adapted from the literature. [1] Step 1: Synthesis of 2H-benzo[b]o[1][4]xazin-3(4H)-one

-

To a stirred solution of 2-aminophenol in a suitable solvent (e.g., chloroform), add an equimolar amount of chloroacetic acid. [8]2. Slowly add a base, such as sodium bicarbonate, to the mixture. [8]3. Stir the reaction mixture at room temperature for several hours.

-

The resulting precipitate, the chloroacetamide derivative, is filtered and washed.

-

The intermediate is then treated with an aqueous solution of sodium hydroxide to facilitate cyclization, yielding 2H-benzo[b]o[1][4]xazin-3(4H)-one. [8]6. The product is filtered, washed with water, and can be purified by recrystallization.

Step 2: Synthesis of the Benzoxazine Sulfonyl Chloride

-

Carefully add the synthesized 2H-benzo[b]o[1][4]xazin-3(4H)-one portion-wise to an excess of cold chlorosulfonic acid with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete sulfonation.

-

Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride derivative.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of the Benzoxazine Sulfonamide

-

Dissolve the benzoxazine sulfonyl chloride derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a slight excess of the desired primary or secondary amine to the solution.

-

A base, such as triethylamine or pyridine, may be added to scavenge the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with dilute acid, water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide product can be purified by column chromatography or recrystallization.

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures. [9][10]

Biological Activities and Therapeutic Applications

Benzoxazine sulfonyl chloride derivatives and their corresponding sulfonamides have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzoxazine sulfonamides have shown promising activity against a range of bacterial and fungal strains. [2] A study by Konda et al. (2015) reported the synthesis of a series of benzoxazine-6-sulfonamide derivatives and their evaluation for antimicrobial activity. [2]Several of these compounds exhibited low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi. [2]

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |

|---|---|---|---|---|---|---|

| 1a | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |

| 1b | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 31.25 |

| 1c | 62.5 | 31.25 | 31.25 | 62.5 | 125 | 62.5 |

| 2c | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 |

| 2d | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |

| Ciprofloxacin | 0.97 | 0.48 | 0.97 | 1.95 | - | - |

| Fluconazole | - | - | - | - | 3.9 | 7.8 |

Data extracted from Konda et al., Bioorg. Med. Chem. Lett. 2015, 25(7), 1581-1585. [2] Mechanism of Action: While the precise mechanism of action for all benzoxazine sulfonamides is not fully elucidated, some studies suggest that they may target essential bacterial enzymes. For instance, molecular docking studies have indicated that certain 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives exhibit strong binding affinity to the active site of E. coli DNA gyrase, an enzyme crucial for DNA replication. [1]The sulfonamide moiety likely plays a key role in interacting with the enzyme's active site, similar to other sulfonamide-based antibacterial agents.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a primary focus of oncological research. Benzoxazine derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. [1][2][4]The incorporation of a sulfonamide group can further enhance this activity.

Several studies have reported the synthesis and anticancer evaluation of 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives. [1][2]For example, a study by Rajitha et al. (2011) described a series of these compounds that were tested against A549 (lung), DLD-1 (colorectal adenocarcinoma), and MV4-11 (acute myeloid leukemia) cell lines, with some derivatives showing potent antileukemic properties. [1]Another study highlighted that certain benzoxazine derivatives can inhibit the growth of hypoxic cancer cells. [3][4]

| Compound | A549 (IC₅₀ µM) | Huh7 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | SKOV3 (IC₅₀ µM) |

|---|---|---|---|---|---|

| 14b | 7.59 ± 0.31 | >50 | >50 | >50 | >50 |

| 14c | 18.52 ± 0.59 | >50 | >50 | >50 | >50 |

Data extracted from a study on 2H-benzo[b] [1][4]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles. [2] Mechanism of Action: The anticancer mechanisms of benzoxazine derivatives are multifaceted. Some have been shown to act as human DNA topoisomerase I inhibitors, which are crucial enzymes involved in DNA replication and transcription. These compounds can function as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA cleavage complex, which leads to cell death. Other proposed mechanisms include the inhibition of protein kinases such as PI3K/mTOR and the induction of autophagy and cell cycle arrest. [2]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzoxazine sulfonyl chloride derivatives is crucial for the rational design of more potent and selective therapeutic agents.

Substituents on the Benzoxazine Ring:

-

Position 6 and 7: The nature and position of substituents on the benzoxazine core significantly influence biological activity. For instance, in a series of benzoxazine-6-sulfonamides, the presence of electron-withdrawing or electron-donating groups on the piperazine ring attached to the sulfonamide moiety led to variations in antimicrobial potency. [2] The Sulfonamide Moiety:

-

The amine component of the sulfonamide is a key determinant of activity. The introduction of various aliphatic and aromatic amines allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles.

-

The sulfonamide group itself is a critical pharmacophore, often involved in hydrogen bonding with amino acid residues in the active site of target enzymes. [7] A general SAR workflow is depicted below:

Caption: A typical workflow for structure-activity relationship studies.

Future Perspectives and Conclusion

Benzoxazine sulfonyl chloride derivatives and their sulfonamide counterparts represent a promising and versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the proven pharmacological importance of both the benzoxazine and sulfonamide scaffolds, makes them attractive candidates for further drug discovery and development efforts.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of these derivatives to explore a wider chemical space and identify novel hits.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular targets and mechanisms of action to facilitate rational drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of both parent scaffolds, these derivatives should be screened for other potential applications, such as anti-inflammatory, antiviral, and neuroprotective agents.

References

-

Rajitha, G., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(10), 4887-4896. [Link]

-

Konda, R., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1581-1585. [Link]

-

Bollu, S., et al. (2017). Design, synthesis and biological evaluation of 2H-benzo[b] [1][4]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413727, 2H-Benzo[b]o[4]xazin-3(4H)-one. Retrieved from [Link].

-

Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][4]xazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. Journal of Medicinal Chemistry.

-

Sagam, A., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1369521. [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Macías-Ruvalcaba, N. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7764-7774. [Link]

-

Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185. [Link]

-

PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]

- Kantevari, S., et al. (2007). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Tetrahedron Letters, 48(48), 8489-8493.

-

Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

- Oblak, M., et al. (2007). Discovery and Development of ATPase Inhibitors of DNA Gyrase as Antibacterial Agents. Current Medicinal Chemistry, 14(19), 2034-2047.

-

La, D. S., et al. (2017). The discovery of benzoxazine sulfonamide inhibitors of NaV1.7: Tools that bridge efficacy and target engagement. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425-3429. [Link]

-

Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1607. [Link]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]

-

Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

- El-Sayed, M. A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

-

Al-Suwaidan, I. A., et al. (2022). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Frontiers in Chemistry, 10, 1045389. [Link]

-

Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences and Research, 8(3), 177-184. [Link]

-

ResearchGate. (n.d.). Figure 1: Structures of synthesized 2H-1,4-benzoxazinone derivatives. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure 2: Structure activity relationship of the synthesized compounds. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure 3: Chemical interactions of 8a with intact DNA gyrase. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Retrieved from [Link].

-

MDPI. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Retrieved from [Link].

-

YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

-

MDPI. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link].

-

RSC Publishing. (1967). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1822-1825. [Link]

-

NIH. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel Benzoxazine based Arylidinyl Succinimide Derivatives. Retrieved from [Link].

-

NIH. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link].

-

MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Retrieved from [Link].

-

MDPI. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link].

-

Preprints.org. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link].

Sources

- 1. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Characterization of Benzoxazinone Derivatives | Mapana Journal of Sciences [journals.christuniversity.in]

- 10. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Sulfonamide Formation from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

<__ _>

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive technical examination of the synthesis of sulfonamides, with a specific focus on the reaction mechanism involving 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. We will delve into the intricacies of the nucleophilic substitution at the sulfonyl sulfur, the critical role of reaction conditions, and provide field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Enduring Importance of Sulfonamides

Sulfonamides are a class of organic compounds characterized by the -S(=O)₂-N- functional group. Their journey in medicine began with the discovery of prontosil, the first commercially available antibacterial agent. Since then, the sulfonamide moiety has been incorporated into a vast array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[4] The continued prevalence of sulfonamides in modern drug discovery underscores the importance of understanding and optimizing their synthesis.[5]

The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][6] This guide will dissect this fundamental transformation using a specific and medicinally relevant starting material, this compound.

The Core Mechanism: Nucleophilic Acyl Substitution at Sulfur

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The central event is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[7]

The Electrophilic Nature of the Sulfonyl Chloride

The sulfur atom in a sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This significant partial positive charge on the sulfur atom makes it a prime target for nucleophilic attack.[7]

The Nucleophilic Role of the Amine

Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The strength of the nucleophile can influence the reaction rate, with more basic amines generally reacting faster.

The Reaction Pathway

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This results in the formation of a protonated sulfonamide.[7]

The Role of a Base

The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to neutralize the HCl and drive the reaction to completion.[2][8] Common bases used include pyridine, triethylamine, or an excess of the reacting amine itself.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of sulfonamide formation.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of a sulfonamide from this compound.

Reagents and Materials

| Reagent/Material | Purpose |

| This compound | Starting Material |

| Primary or Secondary Amine | Nucleophile |

| Pyridine or Triethylamine | Base |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent |

| Magnetic Stirrer and Stir Bar | Agitation |

| Round-bottom flask | Reaction Vessel |

| Ice Bath | Temperature Control |

| Separatory Funnel | Workup |

| Sodium Sulfate (anhydrous) | Drying Agent |

| Rotary Evaporator | Solvent Removal |

| Silica Gel | Purification (Chromatography) |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Addition of Base and Amine: To the cooled solution, add the base (e.g., pyridine, 1.2 eq) followed by the slow, dropwise addition of the amine (1.1 eq). The slow addition helps to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure sulfonamide.

Causality Behind Experimental Choices

-

Choice of Solvent: Dichloromethane and tetrahydrofuran are common choices as they are relatively inert and can dissolve both the sulfonyl chloride and the amine.[2]

-

Temperature Control: The initial cooling to 0 °C is essential to manage the heat generated during the reaction, which can lead to side reactions and decomposition of the product.

-

Stoichiometry: A slight excess of the amine and base is often used to ensure complete consumption of the more valuable sulfonyl chloride.

-

Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, the base, and the hydrochloride salt byproduct, leading to a cleaner crude product for purification.

Data Presentation

The success of the synthesis can be quantified by calculating the percentage yield and confirming the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Parameter | Expected Outcome |

| Yield | Typically good to excellent (70-95%), depending on the amine used. |

| ¹H NMR | Appearance of new signals corresponding to the protons of the amine moiety and a shift in the signals of the benzoxazine ring. |

| ¹³C NMR | Appearance of new carbon signals from the amine and shifts in the benzoxazine carbons. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the desired sulfonamide. |

Conclusion: A Versatile and Reliable Transformation

The formation of sulfonamides from sulfonyl chlorides is a robust and widely applicable reaction in organic synthesis and drug discovery. A thorough understanding of the underlying nucleophilic substitution mechanism, coupled with careful control of reaction conditions, allows for the efficient and predictable synthesis of these vital compounds. The insights and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to successfully employ this transformation in their own work. The continued exploration of novel methods for sulfonamide synthesis will undoubtedly lead to the discovery of new and improved therapeutic agents.[5][9]

References

- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem.

- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem.

- The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG

- Sulfonamides: Synthesis and The Recent Applic

- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv

- (PDF)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stability, Storage, and Handling of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Section 1: Executive Summary & Core Recommendations

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride (MDBS-Cl). As a sulfonyl chloride, the primary vulnerability of this compound is its high reactivity towards nucleophiles, most notably water. Hydrolysis represents the most significant and immediate degradation pathway. Therefore, rigorous exclusion of atmospheric moisture is paramount to preserving its chemical integrity. The recommendations outlined in this document are synthesized from established principles of sulfonyl halide chemistry and best practices in laboratory management. Adherence to these protocols is critical for ensuring experimental reproducibility and safety.

| Parameter | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C under a dry, inert atmosphere (Argon or Nitrogen). | Minimizes thermal decomposition and hydrolytic degradation from residual moisture.[1] |

| Short-Term Storage | Store in a desiccator at 2-8°C. | Protects from atmospheric moisture during periods of frequent use while reducing reaction rates. |

| Container | Tightly sealed, corrosive-resistant glass vessel (e.g., amber glass vial with PTFE-lined cap).[2][3] | Prevents corrosion from potential HCl off-gassing and protects from light. |

| Handling | Manipulate exclusively in a controlled environment (glove box or fume hood with dry air/gas flow).[4] | Prevents exposure to atmospheric humidity and ensures operator safety. |

| Signs of Degradation | Discoloration (yellowing/darkening), clumping of solid, sharp acidic odor.[5] | Indicates hydrolysis (releasing HCl) or other decomposition pathways.[5] |

| Shelf Life | A vendor suggests a shelf life of up to 1095 days (3 years) under ideal conditions.[6] However, this must be empirically verified. | Integrity is highly dependent on storage and handling history. Routine quality control is essential. |

Section 2: Physicochemical Profile

This compound is a solid, combustible organic compound. Its structure, featuring a benzoxazine core functionalized with a reactive sulfonyl chloride group, makes it a valuable intermediate in medicinal chemistry and drug development.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 368869-93-6 | [7] |

| Molecular Formula | C₉H₁₀ClNO₃S | [7] |

| Molecular Weight | 247.70 g/mol | |

| Physical Form | Solid | |

| SMILES | CN1CCOc2cc(ccc12)S(Cl)(=O)=O | [7] |

| InChI Key | PQOZDBIEDQALFA-UHFFFAOYSA-N | [7] |

Section 3: The Chemistry of Instability: Core Degradation Pathways

The stability of MDBS-Cl is dictated by the reactivity of the sulfonyl chloride functional group. Understanding these degradation mechanisms is fundamental to its proper management.

Hydrolytic Instability: The Primary Concern

The sulfonyl group's sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack. Water, even ambient atmospheric moisture, is a sufficiently strong nucleophile to initiate hydrolysis, yielding the corresponding 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid and hydrogen chloride (HCl) gas.[3][4][8]

Causality: This reaction is often exothermic and can be autocatalytic, as the generated HCl can further promote degradation.[3][9][10] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection by limiting the phase interface for the reaction, but this should not be relied upon for preservation.[11][12] The stability of heteroaromatic sulfonyl chlorides like MDBS-Cl can be complex, but hydrolysis by trace water is a common decomposition pathway.[13]

Sources

- 1. rsc.org [rsc.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | CAS 368869-93-6 [matrix-fine-chemicals.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to Identifying Biological Targets for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3][4] The addition of a sulfonyl chloride functional group transforms this scaffold into a reactive electrophile, creating derivatives with the potential to act as targeted covalent inhibitors.[5] By forming a stable bond with their protein targets, such compounds can offer enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[5] This guide provides a comprehensive framework for identifying and validating the biological targets of novel derivatives based on this scaffold. We will explore hypothesis generation based on chemical structure, detail robust experimental workflows for target discovery, and outline essential validation techniques, providing scientists with a strategic pathway from compound synthesis to mechanistic understanding.

Introduction to the Pharmacophore: A Scaffold of Opportunity

The core structure, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, possesses two key features that dictate its potential biological interactions:

-

The Benzoxazine Core: This heterocyclic system is a common motif in pharmacologically active compounds, known to participate in various non-covalent interactions within protein binding pockets.[1][2][3][4] Its derivatives have been reported to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][6][7][8][9]

-

The Sulfonyl Chloride Group: This is a potent electrophilic "warhead." It is highly reactive towards nucleophilic amino acid residues on protein surfaces, such as the thiol group of cysteine or the amino group of lysine.[10] This reactivity is the basis for its potential to act as a covalent inhibitor, permanently modifying its target protein.

The central hypothesis for this class of compounds is that the benzoxazine moiety will guide the molecule to specific protein binding sites, where the sulfonyl chloride group can then react with a nearby nucleophile to form an irreversible covalent bond.

Diagram: Proposed Mechanism of Covalent Modification

The following diagram illustrates the hypothesized reaction between a derivative and a target protein. The benzoxazine core directs the molecule, and the sulfonyl chloride "warhead" covalently binds to a nucleophilic residue (e.g., Cysteine) in the protein's active site.

Caption: From reversible binding to irreversible inhibition.

Experimental Strategies for Target Identification

Identifying the specific protein(s) that a novel compound interacts with in the complex environment of a cell is a primary challenge in drug discovery.[11][12] The reactive nature of the sulfonyl chloride group makes these derivatives amenable to powerful chemoproteomic strategies.

Activity-Based Protein Profiling (ABPP)

ABPP is a premier technology for identifying the targets of reactive small molecules directly in their native biological context.[11][12][13][14] It utilizes chemical probes to map the functional state of enzymes and other proteins on a proteome-wide scale.[12]

Core Principle: An ABPP probe for a benzoxazine sulfonyl chloride derivative would typically contain three elements: the reactive benzoxazine scaffold itself, a linker, and a reporter tag (e.g., an alkyne or azide for click chemistry).[11][14] This probe is introduced to a cell lysate or intact cells, where it covalently binds to its targets. The reporter tag is then used to attach a fluorescent dye or biotin for visualization or enrichment, respectively.

Detailed Protocol: Competitive ABPP for Target Identification

This protocol aims to identify the specific targets of a non-tagged "competitor" compound by observing which proteins it prevents from being labeled by a broader, tagged probe.

-

Probe Synthesis: Synthesize an alkyne-tagged version of the this compound core structure. This will serve as the broad-spectrum labeling agent.

-

Proteome Preparation: Prepare fresh cell lysate from a relevant cell line (e.g., a cancer cell line if evaluating anti-proliferative effects). Ensure protease inhibitors are included.

-

Competitive Incubation:

-

Test Sample: Pre-incubate an aliquot of the cell lysate with your untagged benzoxazine derivative of interest (the "competitor") for 30-60 minutes.

-

Control Sample: Pre-incubate a separate aliquot with a vehicle control (e.g., DMSO).

-

-

Probe Labeling: Add the alkyne-tagged probe to both the test and control samples and incubate for an additional 30 minutes. The probe will label proteins that were not already blocked by the competitor compound.

-

Click Chemistry: Add biotin-azide and the click chemistry reaction cocktail (copper sulfate, ligand, reducing agent) to both samples. This reaction attaches a biotin handle to the alkyne-tagged proteins.

-

Enrichment: Use streptavidin-coated beads to pull down all biotinylated proteins from the lysates. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Elute and digest the captured proteins with trypsin directly on the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein between the test and control samples. Proteins that are significantly less abundant in the test sample are the specific targets of your competitor compound.

Causality and Controls: The key to this experiment is the comparison. The control sample shows all proteins that can be labeled by the probe. The test sample reveals which of those proteins were "protected" from labeling by the prior binding of your specific derivative. This competitive displacement is strong evidence of a direct binding interaction.[12]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is another powerful method for isolating and identifying binding partners of a molecule of interest.[15][16][17] In this approach, the compound is used as "bait" to pull its interacting proteins out of a complex mixture.[16][18]

Core Principle: A derivative of the benzoxazine compound is synthesized with an affinity tag (like biotin) or is immobilized on a solid support (like agarose beads).[16] This "bait" is incubated with a cell lysate. Because the sulfonyl chloride forms a covalent bond, the interaction is highly stable, allowing for stringent washing conditions to remove non-specific binders. The captured proteins are then identified by mass spectrometry.[15][17]

Diagram: Target Identification Workflow

This diagram outlines a logical flow for moving from a compound of interest to a list of validated biological targets.

Caption: A systematic workflow for target discovery and validation.

Target Engagement and Validation

Identifying a protein that binds to your compound is only the first step. You must then confirm that this interaction occurs within intact cells and is responsible for the compound's biological effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a gold-standard method for verifying that a compound engages its target inside a living cell.[19][20][21][22]

Core Principle: The binding of a ligand (your compound) to a protein typically increases that protein's thermal stability.[20][21] In a CETSA experiment, intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate, becoming insoluble. Stabilized proteins, however, will remain soluble at higher temperatures than their unbound counterparts.[20][21] This difference in solubility can be quantified, typically by Western blot or mass spectrometry.[23]

Detailed Protocol: Western Blot-Based CETSA

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your benzoxazine derivative at a relevant concentration (e.g., 10x EC50) and another set with vehicle (DMSO). Incubate for 1-2 hours.

-

Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step.

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the soluble proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, insoluble proteins.

-

Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of your target protein remaining in the supernatant from each temperature point using SDS-PAGE and Western blotting with a specific antibody.

-